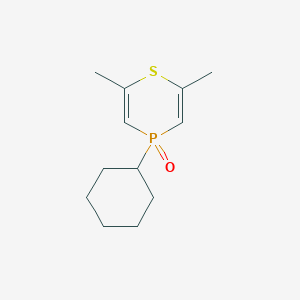![molecular formula C15H16O4 B14613564 Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy- CAS No. 57422-19-2](/img/structure/B14613564.png)
Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy- is an organic compound with a complex structure that includes aromatic rings, hydroxyl groups, and ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy- typically involves multi-step organic reactions. One common method includes the reaction of 3-phenoxybenzyl alcohol with methoxy-substituted phenols under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups into the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, 3-phenoxy-: Similar structure but lacks the methoxy and hydroxymethyl groups.
Benzenemethanol, 3-hydroxy-: Contains a hydroxyl group but lacks the phenoxy and methoxy groups.
Uniqueness
Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy- is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
57422-19-2 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
[4-[5-(hydroxymethyl)-2-methoxyphenoxy]phenyl]methanol |
InChI |
InChI=1S/C15H16O4/c1-18-14-7-4-12(10-17)8-15(14)19-13-5-2-11(9-16)3-6-13/h2-8,16-17H,9-10H2,1H3 |
InChI-Schlüssel |
XXTAUAPZZHKBBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CO)OC2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


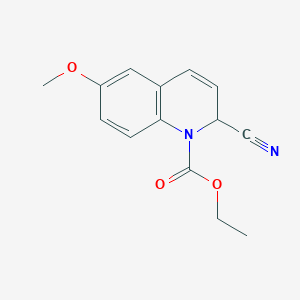
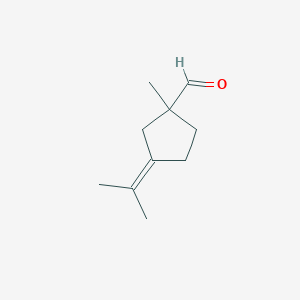
![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
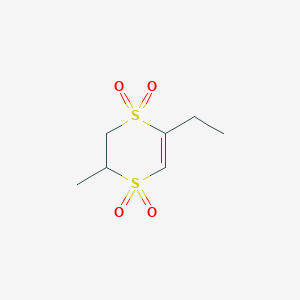
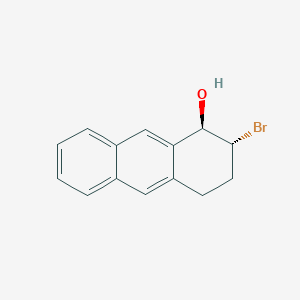
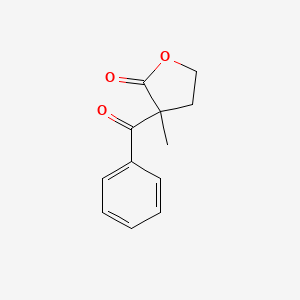
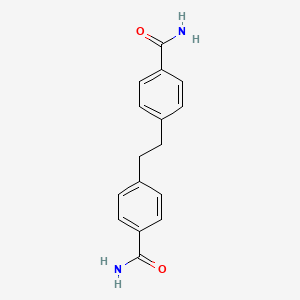
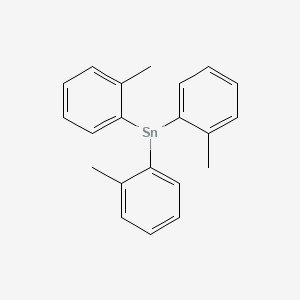
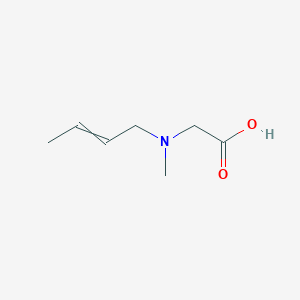
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
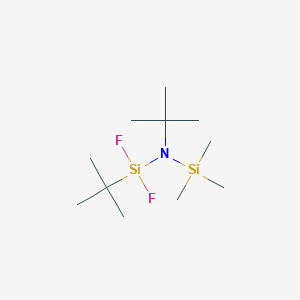

![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
